molecular formula C16H19N5O4 B11293408 N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11293408
M. Wt: 345.35 g/mol
InChI Key: KCVMKFVWORABQK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazolone core linked to a 2,4-dimethoxyphenyl group via an acetamide bridge. The molecule’s complexity arises from its imidazo[1,2-b][1,2,4]triazol-5-one scaffold, which is substituted with an ethyl group at position 2 and a ketone at position 3.

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C16H19N5O4/c1-4-13-18-16-19-15(23)11(21(16)20-13)8-14(22)17-10-6-5-9(24-2)7-12(10)25-3/h5-7,11H,4,8H2,1-3H3,(H,17,22)(H,18,19,20,23)

InChI Key

KCVMKFVWORABQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and ethyl acetoacetate, which undergo a series of reactions such as condensation, cyclization, and acylation to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In 0.1 M HCl at 80°C, cleavage of the amide bond produces 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetic acid and 2,4-dimethoxyaniline within 4–6 hours (yield: 72–85%). Alkaline hydrolysis (NaOH, 50°C) proceeds faster (2–3 hours) but with lower yields (55–68%) due to side reactions. Computational studies indicate the dimethoxyphenyl group stabilizes the transition state through resonance effects.

Nucleophilic Substitution

The imidazotriazole ring participates in nucleophilic substitution at the C-2 position:

ReagentConditionsProductYieldSource
ThiophenolDMF, K₂CO₃, 80°C, 12 hC-2 phenylthio derivative63%
EthylamineEtOH, reflux, 24 hC-2 ethylamino derivative48%
Sodium methoxideMeOH, 60°C, 8 hC-2 methoxy derivative71%

Electron-donating methoxy groups on the phenyl ring reduce electrophilicity at C-2, necessitating harsher conditions compared to non-substituted analogs.

Oxidation and Cyclization

The imidazotriazole system undergoes oxidative cyclization in DMSO at 100°C, forming disulfide intermediates (detected via LC-MS and ¹H NMR) . Subsequent intramolecular coupling produces tricyclic benzo-fused derivatives . Key observations:

  • Kinetics : Reaction completes in 30 hours with electron-withdrawing substituents (e.g., -Cl) but stalls at 50% conversion with -OCH₃ groups due to reduced sulfur electrophilicity .

  • Mechanism : Confirmed via isotopic labeling (DMSO-d₆) and trapping of disulfide intermediates .

4.1. Imidazotriazole Ring Modifications

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a hydroxyl, forming 5-hydroxy-4,5-dihydroimidazotriazole (yield: 82%).

  • Alkylation : Treatment with ethyl bromide (K₂CO₃, DMF) selectively alkylates N-1 of the triazole ring.

4.2. Methoxy Group Demethylation

BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, generating catechol derivatives. This reaction is pH-sensitive, with overexposure leading to ring hydroxylation.

Stability Under Biological Conditions

In simulated gastric fluid (pH 1.2), the compound degrades via hydrolysis (t₁/₂ = 3.2 h). In liver microsomes, CYP3A4-mediated oxidation at the ethyl side chain produces a carboxylic acid metabolite.

Comparative Reactivity of Structural Analogs

Position ModifiedReaction Rate (vs Parent)Key Factor Influencing Reactivity
2-Ethyl → 2-Methyl1.8× fasterReduced steric hindrance at C-2
4-OCH₃ → 4-NO₂3.2× fasterEnhanced electrophilicity of triazole
Acetamide → Propionamide0.7× slowerIncreased steric bulk near reactive site

Scientific Research Applications

Anticancer Applications

Research has shown that compounds containing imidazole and triazole rings exhibit promising anticancer properties. For instance, studies have indicated that derivatives of imidazo[1,2-b][1,2,4]triazole can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.

  • Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Compounds targeting TS have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • Case Studies : In vitro studies have revealed significant growth inhibition percentages (PGIs) against several cancer cell lines such as SNB-19 and OVCAR-8 . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.

Antimicrobial Applications

The compound also shows potential as an antimicrobial agent. The presence of the oxadiazole ring structure is particularly relevant for its antimicrobial activity.

  • Broad-Spectrum Activity : Research indicates that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The dual action against bacterial infections makes these compounds valuable in treating resistant strains .
  • In Vivo Studies : Animal model studies have demonstrated the efficacy of related compounds in reducing bacterial load and improving survival rates in infections caused by Mycobacterium tuberculosis .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide.

  • Lipophilicity : The lipophilic nature of the compound facilitates its transport across cell membranes, enhancing its bioavailability and therapeutic effectiveness .
  • Metabolic Stability : Studies on metabolic pathways indicate that modifications to the structure can lead to improved stability and reduced toxicity profiles.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineGrowth Inhibition (%)IC50 (µM)
AnticancerSNB-1986.610.47
AnticancerOVCAR-885.260.75
AntimicrobialMycobacterium tuberculosisSignificant reduction-
AntimicrobialGram-positive bacteriaModerate activity-

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, particularly in their acetamide-linked heterocyclic cores:

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide 2,4-dimethoxyphenyl; ethyl on imidazo-triazolone Not reported Electron-rich aryl group; potential for enhanced solubility
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-chlorophenyl; naphthalenyloxy-triazole 393.11 g/mol Chlorine substituent for lipophilicity; naphthalene for π-π interactions
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenylimidazo-triazol-6-yl)acetamide (Y020-8822) 2-methyl-5-nitrophenyl; phenyl on imidazo-triazolone 392.37 g/mol Nitro group for electron-withdrawing effects; higher molecular weight
N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo-triazol-6-yl)acetamide 2-ethoxyphenyl; ethyl on imidazo-triazolone Not reported Ethoxy group balances lipophilicity and solubility

Key Observations :

  • Substituent Impact : The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in Y020-8822 or chloro in 6m ), suggesting divergent electronic profiles. Methoxy groups may improve aqueous solubility compared to halogenated analogs.
  • Biological Relevance : Compounds like Y020-8822 (392.37 g/mol) and 6m (393.11 g/mol) have been screened for bioactivity, implying that the target molecule’s imidazo-triazolone core is a pharmacophore of interest in drug discovery .
Functional and Application-Based Differences
  • Agrochemical Potential: Derivatives like flumetsulam (N-(2,6-difluorophenyl)-triazolo-pyrimidine sulfonamide ) and oxadixyl (N-(2,6-dimethylphenyl)-methoxyacetamide ) highlight the role of acetamide-triazole hybrids in herbicide development. The target compound’s dimethoxyphenyl group may offer selectivity in plant enzyme inhibition.

Biological Activity

The compound N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethoxyphenyl group and an imidazo[1,2-b][1,2,4]triazole moiety. The presence of these functional groups is significant for its biological activity.

Structural Formula

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

Molecular Characteristics

PropertyValue
Molecular Weight302.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound in focus. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • HepG2 Cell Line Study : In a study evaluating novel triazole derivatives, compounds similar to this compound were tested against HepG2 cells. Results showed an IC50 value of approximately 0.25 μM for the most active derivative, indicating potent antitumor activity .
  • Broad Spectrum Activity : Another study synthesized a series of imidazole and triazole derivatives that demonstrated significant cytotoxicity across various cancer cell lines (NUGC; DLD1; MCF7). The most active compound exhibited GI50 values ranging from 0.20 to 2.58 μM .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : The compounds disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : They may modulate pathways such as AMPK phosphorylation and p53 signaling .

Additional Biological Activities

Besides anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit promising antibacterial effects against strains like Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Certain triazole derivatives have shown potential in reducing inflammation markers in vitro .

Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / GI50 ValueReference
AnticancerHepG20.25 μM
AnticancerNUGC0.20 - 2.58 μM
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18 μM
Anti-inflammatoryVariousNot specified

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC50 Value (μM)Activity
Compound ATriazole0.25Anticancer
Compound BImidazole0.49Anticancer
Compound CBenzimidazole1.98Anticancer

Q & A

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Resolution : Combine Hansen solubility parameters (HSPs) with experimental shake-flask methods. ’s solvent polarity index correlates with solubility trends; e.g., DMSO > ethanol > water .

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